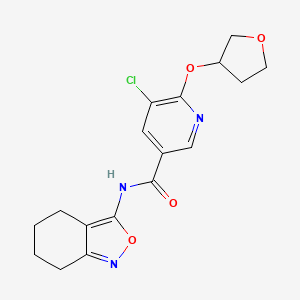

5-chloro-6-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide

CAS No.: 1904083-88-0

Cat. No.: VC7411786

Molecular Formula: C17H18ClN3O4

Molecular Weight: 363.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1904083-88-0 |

|---|---|

| Molecular Formula | C17H18ClN3O4 |

| Molecular Weight | 363.8 |

| IUPAC Name | 5-chloro-6-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C17H18ClN3O4/c18-13-7-10(8-19-17(13)24-11-5-6-23-9-11)15(22)20-16-12-3-1-2-4-14(12)21-25-16/h7-8,11H,1-6,9H2,(H,20,22) |

| Standard InChI Key | IMNUASPYZUTWCW-UHFFFAOYSA-N |

| SMILES | C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl |

Introduction

5-Chloro-6-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide is a synthetic compound belonging to the class of heterocyclic organic molecules. This compound has gained attention in medicinal chemistry due to its potential pharmacological applications. Its unique structure combines a pyridine core with functional groups that enable specific biological interactions, making it a candidate for therapeutic research.

Synthesis Pathway

The synthesis of this compound involves multiple steps and requires precise control over reaction conditions to ensure high yield and purity. The general process includes:

-

Preparation of Intermediates:

-

A pyridine derivative is chlorinated at position 5.

-

The oxolan group is introduced via etherification.

-

-

Coupling Reaction:

-

The benzoxazole moiety is synthesized separately and coupled to the pyridine core through an amide bond formation.

-

-

Purification:

-

Chromatographic techniques are employed to isolate the product.

-

Pharmacological Potential

Preliminary studies suggest that this compound exhibits significant activity in modulating biological pathways. Its potential applications include:

-

Enzyme Inhibition:

-

It may act as an inhibitor of specific enzymes involved in inflammation and cancer pathways.

-

-

Receptor Modulation:

-

The compound shows promise as a modulator of G-protein coupled receptors (GPCRs), which are critical in immune responses.

-

Analytical Characterization

To confirm its structure and purity, the following analytical techniques are commonly employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation |

| Mass Spectrometry (MS) | Molecular weight determination |

| Infrared Spectroscopy (IR) | Functional group identification |

Research Findings

Preliminary research highlights its potential in drug development:

-

Therapeutic Applications:

-

Anti-inflammatory properties through enzyme inhibition.

-

Possible anticancer effects by modulating signaling pathways.

-

-

Biological Interactions:

-

The oxolan and benzoxazole groups contribute to strong binding affinity with target proteins.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume